molecular formula C9H13NO2 B2384375 (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol CAS No. 1379445-11-0

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Cat. No. B2384375
CAS RN: 1379445-11-0
M. Wt: 167.208
InChI Key: ILFKFOKAPPGUOP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is also known by its IUPAC name "(1S)-1-(2-methoxyphenyl)ethanol" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1" . This indicates the presence of a secondary amine (aliphatic), a hydroxyl group, a secondary alcohol, and an aromatic ether in its structure .


Physical And Chemical Properties Analysis

“(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Stereocontrolled Synthesis

(Baird, Huber, & Clegg, 2001) discussed the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes, a class of compounds including (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, via a stepwise procedure. This involves 1,3-dipolar cycloaddition and reduction, highlighting its potential in stereocontrolled synthetic routes.

Chemical Reactivity and Synthesis

A study by (Yasuda et al., 1992) explored the photoamination of stilbene derivatives, leading to products like 1-amino-1,2-bis(p-methoxyphenyl)ethane. This research provides insights into the reactivity and potential synthetic applications of related compounds.

Medicinal Chemistry and Drug Design

(Suzuki et al., 2020) investigated 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, closely related to (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, in their structure-activity relationship studies. They discovered a derivative with significant antiproliferative activity, suggesting the relevance of such compounds in drug discovery for cancer treatment.

Organometallic Chemistry

Research by (Bustelo et al., 2007) involved the activation of 1-(4-methoxyphenyl)-2-propyn-1-ol, similar to (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, using ruthenium complexes. This study offers insights into the organometallic chemistry of such compounds, potentially useful in catalysis and material science.

Environmental Toxicology

The work by (Yim et al., 2008) on the microbial transformation of methoxychlor, a compound structurally similar to (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, underlines its environmental and toxicological significance. Understanding these transformations can inform assessments of environmental risks and human exposure.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and face thoroughly after handling; using protective gloves/protective clothing/eye protection/face protection; and if on skin, washing with plenty of soap and water .

properties

IUPAC Name

(1S)-2-amino-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFKFOKAPPGUOP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

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